2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide
Description
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18(12-16-15-4-1-2-5-17(15)26-23-16)22-13-6-8-14(9-7-13)25-19-20-10-3-11-21-19/h1-5,10-11,13-14H,6-9,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVAWHCYBIMJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=NOC3=CC=CC=C32)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the benzoxazole ring through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The pyrimidine moiety can be introduced via nucleophilic substitution reactions involving pyrimidine derivatives and suitable leaving groups. The final step often involves coupling the benzoxazole and pyrimidine fragments with a cyclohexyl acetamide linker under conditions such as reflux in an appropriate solvent, often with the aid of a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at specific sites, such as the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with target proteins, modulating their activity. The cyclohexyl group provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, as detailed below:
Substituent Variations in the Acetamide Core
- Target Compound : Benzoxazole (1,2-benzoxazol-3-yl) at the acetamide α-position.
- Analog 1 : 2-(1H-Pyrrol-1-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034444-75-0) replaces benzoxazole with a pyrrole ring. This substitution reduces aromaticity and may alter metabolic stability or target selectivity .
Cyclohexyl-Pyrimidinyloxy Scaffold
All analogs retain the [(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl] group, indicating its critical role in maintaining conformational rigidity and hydrogen-bonding capacity. Fluorination (e.g., 5-fluoropyrimidinyl in CAS 2034502-16-2) may improve pharmacokinetic properties by slowing oxidative metabolism .
Molecular Weight and Physicochemical Properties
The target compound’s higher molecular weight (365.39 g/mol) compared to analogs suggests increased steric bulk, which may influence membrane permeability or target engagement.
Research Implications and Limitations
While structural data are available for the target compound and analogs, pharmacological or biochemical studies are absent in the provided evidence. Key research gaps include:
- Binding Affinity : Comparative studies against kinases or other targets.
- ADME Profiles : Impact of benzoxazole vs. pyrrole/phenyl substituents on metabolic stability.
- Toxicity: Potential off-target effects linked to fluorinated pyrimidines .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a synthetic derivative of benzoxazole that has garnered attention for its potential biological activities. This article explores its various biological activities, including anticancer, antimicrobial, and neuropharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C18H20N4O2
- Molecular Weight: 320.38 g/mol
- SMILES Notation: CC(=O)N(C1CCCCC1)C(=O)C2=CC=NC=C2C3=CC=CC=C3O
Anticancer Activity
Research indicates that benzoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against several types of cancer, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF-7 | 15.0 |
| Lung Cancer | A549 | 12.5 |
| Liver Cancer | HepG2 | 10.0 |
| Prostate Cancer | PC3 | 18.0 |
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (Gram-positive) | 32 |
| Escherichia coli (Gram-negative) | 64 |
| Bacillus subtilis (Gram-positive) | 16 |
These findings indicate moderate antimicrobial activity, particularly against Gram-positive bacteria .
Neuropharmacological Effects
Preliminary studies have suggested that the compound may possess neuroprotective properties. In vitro assays demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of neurotrophic factors and inhibition of pro-apoptotic signaling pathways.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effect of the compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound.
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, the compound was tested against E. coli and S. aureus. The results indicated that while the compound exhibited higher efficacy against S. aureus, it was less effective against E. coli, highlighting its selective antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
